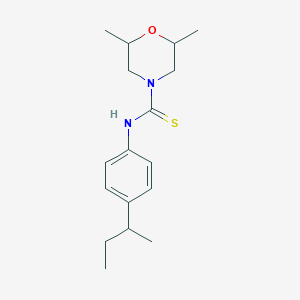
N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide
Vue d'ensemble
Description
N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, also known as BML-111, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. BML-111 belongs to the class of carbothioamide derivatives and is structurally similar to thalidomide, a drug that was originally developed as a sedative but was later found to have anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide is not fully understood. However, it has been proposed that N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide exerts its anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and physiological effects:
N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. In addition, N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to reduce oxidative stress-induced cell death in neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide in lab experiments is its high potency and selectivity. N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to have a low toxicity profile and can be used at relatively low concentrations. However, one limitation of using N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide. One area of interest is the potential use of N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to have neuroprotective properties and may be able to slow down the progression of these diseases. Another area of interest is the development of more potent and selective analogs of N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide that can be used in clinical settings. Finally, further studies are needed to fully understand the mechanism of action of N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide and its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-oxidant, and neuroprotective properties. N-(4-sec-butylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to reduce inflammation in animal models of arthritis, colitis, and acute lung injury. It has also been found to protect against oxidative stress-induced cell death in neuronal cells.
Propriétés
IUPAC Name |
N-(4-butan-2-ylphenyl)-2,6-dimethylmorpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS/c1-5-12(2)15-6-8-16(9-7-15)18-17(21)19-10-13(3)20-14(4)11-19/h6-9,12-14H,5,10-11H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAVNJRBLYVRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)N2CC(OC(C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butan-2-yl)phenyl]-2,6-dimethylmorpholine-4-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4114452.png)
![N-(2-methoxy-4-nitrophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B4114457.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4114468.png)
![N-[1-(1-adamantyl)butyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4114481.png)
![4-tert-butyl-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4114489.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(3-methylbutyl)benzamide](/img/structure/B4114502.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4114504.png)
![N-(2-methoxyethyl)-2-{[N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4114512.png)
![1-cyclopropyl-7-(4-{[(2,4-dichlorobenzoyl)amino]carbonothioyl}-1-piperazinyl)-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4114518.png)
![N-1-adamantyl-4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4114520.png)
![methyl 2-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4114534.png)
![dimethyl 2-{[methoxy(phenyl)acetyl]amino}terephthalate](/img/structure/B4114546.png)
![2-[(benzylthio)acetyl]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B4114552.png)
